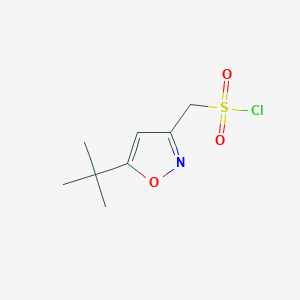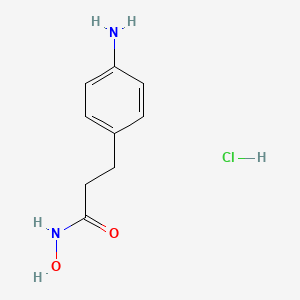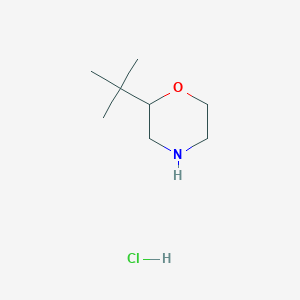
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Übersicht
Beschreibung
2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO . It has a molecular weight of 207.605 Da . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is 1S/C8H7F2NO.ClH/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11;/h1-3H,4,11H2;1H . The InChI key is BTQHGMKVJQPOSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 207.605 Da . The InChI code for 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is 1S/C8H7F2NO.ClH/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11;/h1-3H,4,11H2;1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Identification
- A study focused on the synthesis and identification of a related compound, 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which has psychoactive properties. This involved the use of analytical techniques like nuclear magnetic resonance spectroscopy and chromatography for confirmation (Power et al., 2015).
Pyrolysis Products
- Research on the pyrolysis products of bk-2C-B and its iodo analogue bk-2C-I, providing insights into the chemical stability and potential degradation products of similar compounds (Texter et al., 2018).
Antimicrobial Activity
- A study explored the synthesis and antimicrobial activity of a similar compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, indicating potential pharmaceutical applications (Wanjari, 2020).
Heterocyclic Compounds Synthesis
- Research has been conducted on the preparation of heterocyclic compounds like isoflavones and pyrimidines using derivatives of 1-(2,4-dihydroxyphenyl)ethanone, showcasing the versatility of such compounds in chemical synthesis (Moskvina et al., 2015).
Chiral Intermediate for Pharmaceuticals
- A practical enzymatic process was developed for the synthesis of a chiral intermediate, vital for making Ticagrelor, using a compound structurally related to 2-amino-1-(2,3-difluorophenyl)ethanone HCl (Guo et al., 2017).
Microwave-assisted Synthesis
- The compound was used in microwave-assisted synthesis experiments, demonstrating its utility in innovative and efficient synthetic chemistry approaches (Ankati & Biehl, 2010).
Asymmetric Synthesis
- A study demonstrated the effective asymmetric synthesis of amino alcohols using 2-substituted acetophenones, which are structurally related, showcasing the compound's relevance in producing optically active molecules (Watanabe et al., 2002).
Biochemische Analyse
Biochemical Properties
2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the compound or the enzyme itself. This interaction can result in either the activation or inhibition of the enzyme’s activity, depending on the specific context of the reaction.
Cellular Effects
2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involving G protein-coupled receptors, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes. These changes can have significant impacts on cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through various types of chemical bonds, including hydrogen bonds and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of various degradation products. These products can have different biological activities compared to the parent compound. Long-term exposure to 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride can result in cumulative effects on cellular function, which may include alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s effects change dramatically once a certain dosage level is exceeded. These observations highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . The compound can also affect metabolic flux by altering the levels of specific metabolites. For instance, it may increase the production of certain intermediates in metabolic pathways, thereby influencing the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biological activity, as its accumulation in certain tissues may enhance its effects, while its exclusion from other tissues may limit its activity.
Subcellular Localization
The subcellular localization of 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and other nuclear processes.
Eigenschaften
IUPAC Name |
2-amino-1-(2,3-difluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAZOCTXISYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)




![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)


![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)
